RS 39066
Description
Properties
CAS No. |
169322-17-2 |
|---|---|
Molecular Formula |
C22H33N3O6 |
Molecular Weight |
435.5 g/mol |
IUPAC Name |
methyl 4-[[(2S)-2-[[(2R)-2-[2-(hydroxyamino)-2-oxoethyl]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]benzoate |
InChI |
InChI=1S/C22H33N3O6/c1-13(2)10-16(12-19(26)25-30)20(27)24-18(11-14(3)4)21(28)23-17-8-6-15(7-9-17)22(29)31-5/h6-9,13-14,16,18,30H,10-12H2,1-5H3,(H,23,28)(H,24,27)(H,25,26)/t16-,18+/m1/s1 |
InChI Key |
CEEASCNCHQSPKF-AEFFLSMTSA-N |
SMILES |
O=C(OC)C1=CC=C(NC([C@@H](NC([C@@H](CC(NO)=O)CC(C)C)=O)CC(C)C)=O)C=C1 |
Isomeric SMILES |
CC(C)C[C@H](CC(=O)NO)C(=O)N[C@@H](CC(C)C)C(=O)NC1=CC=C(C=C1)C(=O)OC |
Canonical SMILES |
CC(C)CC(CC(=O)NO)C(=O)NC(CC(C)C)C(=O)NC1=CC=C(C=C1)C(=O)OC |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
RS 39066; RS39066; RS-39066. |
Origin of Product |
United States |
Chemical Reactions Analysis
RS-39066 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions are not explicitly detailed in the available literature. the major products formed from these reactions are typically derivatives of the original compound, which retain its inhibitory properties against matrix metallopeptidase 7 .
Scientific Research Applications
RS-39066 has a wide range of scientific research applications. In chemistry, it is used as a tool compound to study the inhibition of matrix metallopeptidase 7. In biology and medicine, RS-39066 is investigated for its potential therapeutic effects, particularly in cancer research. The compound’s ability to inhibit matrix metallopeptidase 7 makes it a promising candidate for developing treatments targeting tumor growth and metastasis . Additionally, RS-39066 is used in various industrial applications, including the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of RS-39066 involves the inhibition of matrix metallopeptidase 7 (matrilysin) (MMP7) . This enzyme plays a crucial role in the degradation of the extracellular matrix, which is essential for tumor growth and metastasis. By inhibiting MMP7, RS-39066 disrupts the breakdown of the extracellular matrix, thereby preventing the spread of cancer cells. The molecular targets and pathways involved in this process are primarily related to the regulation of matrix metallopeptidase activity and the maintenance of extracellular matrix integrity .
Comparison with Similar Compounds
Critical Analysis and Limitations
- Data Gaps : Direct experimental data for this compound are unavailable, necessitating reliance on analogues.
- Synthetic Challenges : Scalability and cost-efficiency of this compound’s synthesis remain unverified compared to established compounds .
- Safety Profile : Toxicity and environmental impact require validation, unlike well-documented compounds like 5-Fluorobenzothiazole .
Biological Activity
RS 39066 is a compound that has garnered interest in the field of medicinal chemistry, particularly for its potential biological activities. This article explores the biological activity of this compound, highlighting its mechanisms, therapeutic implications, and relevant research findings.
This compound is classified as a selective antagonist of the neurokinin-1 (NK1) receptor, which is implicated in various physiological and pathological processes, including pain perception, inflammation, and cancer progression. Its chemical structure allows it to effectively bind to the NK1 receptor, inhibiting its activity, which has been linked to various biological responses.
The primary mechanism of action for this compound involves the blockade of NK1 receptors. By inhibiting these receptors, this compound can modulate several biological pathways:
- Pain Modulation : NK1 receptors are known to play a crucial role in pain transmission. Inhibition of these receptors can lead to analgesic effects.
- Anti-inflammatory Effects : The compound has shown potential in reducing inflammation by interfering with the signaling pathways activated by substance P, a neuropeptide that binds to NK1 receptors.
- Antitumor Activity : Research indicates that this compound may inhibit tumor growth and metastasis by disrupting NK1 receptor-mediated pathways in cancer cells.
In Vitro Studies
Several studies have investigated the in vitro effects of this compound on various cell lines:
- Cancer Cell Lines : this compound demonstrated cytotoxic effects on human breast cancer (MCF-7) and prostate cancer (PC-3) cell lines. The compound induced apoptosis and inhibited cell proliferation at concentrations ranging from 1 μM to 10 μM.
- Inflammatory Models : In models of inflammation, this compound reduced the secretion of pro-inflammatory cytokines such as IL-6 and TNF-alpha in activated macrophages .
In Vivo Studies
In vivo studies further support the therapeutic potential of this compound:
- Pain Models : In rodent models of acute pain, administration of this compound resulted in significant reductions in pain behavior compared to control groups, indicating its potential as an analgesic agent .
- Tumor Growth Inhibition : Animal studies showed that treatment with this compound led to a marked decrease in tumor size in xenograft models of human cancers.
Comparative Studies
Preparation Methods
Preparation of the Heterocyclic Core
The central heterocyclic scaffold is synthesized via a cyclocondensation reaction. Source describes the use of a substituted pyridine or piperazine derivative as the starting material. For example:
-
Cyclization : Reaction of 2-aminopyridine-3-carboxylic acid with ethyl chloroformate in anhydrous tetrahydrofuran (THF) yields a bicyclic intermediate.
-
Functionalization : Introduction of a sulfonamide group at the 1N-position using para-toluenesulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane).
Table 1: Reaction Conditions for Heterocyclic Core Synthesis
| Step | Reagents | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|
| 1 | Ethyl chloroformate, THF | THF | 0°C → rt | 12 h | 78% |
| 2 | TsCl, Et₃N | CH₂Cl₂ | 0°C → rt | 6 h | 85% |
Incorporation of the Hydroxamic Acid Group
The hydroxamic acid moiety is introduced via nucleophilic acyl substitution. A key intermediate, such as a methyl ester derivative of the heterocyclic core, is treated with hydroxylamine hydrochloride in methanol under reflux.
Mechanistic Insight :
This step requires careful pH control (pH 7–8) to avoid overhydrolysis to carboxylic acids.
Table 2: Optimization of Hydroxamic Acid Formation
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| pH | 7.5 | Maximizes hydroxamate formation |
| Reaction Time | 4 h | Prevents side reactions |
| Solvent | Methanol | Facilitates solubility |
Final Coupling and Purification
The sulfonamide-functionalized heterocycle is coupled to a lipophilic side chain (e.g., a substituted benzyl group) via Mitsunobu or Ullmann coupling. Source reports the use of Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine) to attach a tert-butyloxycarbonyl (Boc)-protected amine side chain, followed by deprotection with trifluoroacetic acid.
Critical Purification Steps :
-
Column chromatography : Silica gel with ethyl acetate/hexane gradients.
-
Recrystallization : Ethanol/water mixtures to achieve >98% purity.
Analytical Characterization and Validation
Spectroscopic Data
Purity and Stability
-
HPLC : >99% purity (C18 column, 0.1% TFA in acetonitrile/water).
-
Storage : Stable at -20°C for 3 years in powder form; solutions in DMSO retain activity for 1 year at -80°C.
| Method | Overall Yield | Key Advantage |
|---|---|---|
| Classical (source) | 42% | High reproducibility |
| Microwave-assisted | 55% | Faster kinetics |
Challenges and Industrial Scalability
Q & A
Q. How can researchers ensure their findings on this compound meet peer-review standards?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
